molecular formula C17H19NO3 B13388381 O-Benzyl-alpha-methyl-D-Tyr

O-Benzyl-alpha-methyl-D-Tyr

Cat. No.: B13388381
M. Wt: 285.34 g/mol
InChI Key: NOIIIALKOCPUCU-QGZVFWFLSA-N
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Description

O-Benzyl-alpha-methyl-D-Tyr, also known as ®-2-amino-2-methyl-3-(4’-benzyloxyphenyl)propanoic acid, is a synthetic compound with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

The synthesis of O-Benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino group of tyrosine, followed by the introduction of a benzyl group. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the alpha carbon using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH). The final step involves the removal of the protective group using hydrogenation with palladium on carbon (Pd/C) as a catalyst .

Chemical Reactions Analysis

O-Benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:

Scientific Research Applications

O-Benzyl-alpha-methyl-D-Tyr has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Benzyl-alpha-methyl-D-Tyr involves its interaction with specific enzymes and receptors in the body. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby modulating their activity. The benzyl group enhances its binding affinity to certain molecular targets, making it a valuable tool in drug design .

Comparison with Similar Compounds

O-Benzyl-alpha-methyl-D-Tyr can be compared with other tyrosine derivatives such as:

    O-Benzyl-L-tyrosine: Similar in structure but differs in the configuration of the alpha carbon.

    N-acetyl-L-tyrosine: Contains an acetyl group instead of a benzyl group.

    L-tyrosine methyl ester: The carboxyl group is esterified with methanol.

The uniqueness of this compound lies in its specific configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m1/s1

InChI Key

NOIIIALKOCPUCU-QGZVFWFLSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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